molecular formula C16H13ClN2OS B5572719 (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No. B5572719
M. Wt: 316.8 g/mol
InChI Key: CNNVQSJKWGITOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives involves sophisticated organic synthesis techniques. For instance, novel syntheses of thieno[2,3-c]pyridazine derivatives have been developed through condensation and cycloalkylation reactions, showcasing the complexity and versatility in the synthesis of thieno[2,3-b]pyridine compounds (Gaby et al., 2003). Similarly, a three-step procedure for synthesizing 3-aryl-2-sulfanylthienopyridines from corresponding aryl(halopyridinyl)methanones highlights the intricate synthetic routes employed to obtain such compounds (Kobayashi et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of thieno[2,3-b]pyridine derivatives, including crystal structure determinations and molecular docking studies, provides insight into their potential interactions and stability. The crystal and molecular structure of related compounds have been characterized, showcasing the importance of intermolecular hydrogen bonding and the impact of substituents on molecular conformation (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, reflecting their reactivity and potential for further chemical modification. The synthesis and reactivity studies of related thieno[2,3-b]pyridine compounds reveal their capacity for nucleophilic addition and the formation of complex derivatives (Pouzet et al., 1998). These reactions underscore the chemical versatility and the potential utility of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone derivatives.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies on related compounds have highlighted the impact of molecular structure on their physical properties, including their spectroscopic characteristics and solubility in various solvents (Al-Ansari, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are essential for their application in chemical synthesis and material science. Research into the chemical behavior of thieno[2,3-b]pyridine derivatives reveals their complex reactivity patterns and the influence of structural features on their chemical properties (Sivakumar et al., 2021).

Scientific Research Applications

Antimicrobial and Anticancer Activity

  • A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including compounds similar to (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone, demonstrating significant antimicrobial and anticancer activities. These compounds exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).

Spectroscopic Properties

  • Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of similar compounds in various solvents. The study revealed that these compounds exhibit dual fluorescence with weak charge transfer separation, highlighting their potential in spectroscopic applications (Al-Ansari, 2016).

Synthesis and Structural Analysis

  • Kobayashi, Suzuki, and Egara (2013) developed a three-step synthesis procedure for related 3-aryl-2-sulfanylthienopyridines, showcasing the chemical versatility and synthetic accessibility of such compounds (Kobayashi, Suzuki, & Egara, 2013).

  • Butler, Wise, and Dewald (1984) synthesized a series of novel central nervous system depressants, indicating the potential neurological applications of these compounds (Butler, Wise, & Dewald, 1984).

Antimycobacterial Activity

  • R.V.Sidhaye and colleagues (2011) investigated the antimycobacterial activity of nicotinic acid hydrazide derivatives, which are structurally related to the compound , suggesting their potential in treating mycobacterial infections (R.V.Sidhaye et al., 2011).

Molecular Docking and Antimicrobial Studies

  • Shahana and Yardily (2020) performed molecular docking studies on similar compounds, aiding in understanding their antibacterial activity. This suggests potential applications in designing new antibacterial agents (Shahana & Yardily, 2020).

properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNVQSJKWGITOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
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(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
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(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
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(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Reactant of Route 5
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Reactant of Route 6
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

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